3-chloro-2-(1-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine 3-chloro-2-(1-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.: 1823183-93-2
VCID: VC2899763
InChI: InChI=1S/C14H7ClF3N5O2/c15-11-5-8(14(16,17)18)6-19-12(11)13-20-7-21-22(13)9-1-3-10(4-2-9)23(24)25/h1-7H
SMILES: C1=CC(=CC=C1N2C(=NC=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)[N+](=O)[O-]
Molecular Formula: C14H7ClF3N5O2
Molecular Weight: 369.68 g/mol

3-chloro-2-(1-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine

CAS No.: 1823183-93-2

Cat. No.: VC2899763

Molecular Formula: C14H7ClF3N5O2

Molecular Weight: 369.68 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-2-(1-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine - 1823183-93-2

Specification

CAS No. 1823183-93-2
Molecular Formula C14H7ClF3N5O2
Molecular Weight 369.68 g/mol
IUPAC Name 3-chloro-2-[2-(4-nitrophenyl)-1,2,4-triazol-3-yl]-5-(trifluoromethyl)pyridine
Standard InChI InChI=1S/C14H7ClF3N5O2/c15-11-5-8(14(16,17)18)6-19-12(11)13-20-7-21-22(13)9-1-3-10(4-2-9)23(24)25/h1-7H
Standard InChI Key KDEQEGOHXWQVOY-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N2C(=NC=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1N2C(=NC=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)[N+](=O)[O-]

Introduction

Chemical Properties and Structure

Physical and Chemical Identification

3-Chloro-2-(1-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine is characterized by specific identifiers and properties that facilitate its recognition and utilization in research settings. The compound is registered with CAS number 1823183-93-2, providing a unique identifier for database searches and regulatory documentation.

Table 1: Basic Chemical Properties of 3-Chloro-2-(1-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine

PropertyValue
Molecular FormulaC14H7ClF3N5O2
Molecular Weight369.68 g/mol
CAS Number1823183-93-2
AppearanceCrystalline solid (typically)
Primary UseResearch chemical, potential pharmaceutical intermediate

The molecular structure consists of a pyridine ring with chloro and trifluoromethyl substituents at positions 3 and 5, respectively, while position 2 is connected to a 1,2,4-triazole ring which is further substituted with a 4-nitrophenyl group.

Structural Characteristics

The compound's structure features several key components that contribute to its chemical reactivity and potential biological activities. The pyridine ring serves as the core scaffold, with a chlorine atom at position 3 and a trifluoromethyl group at position 5. These substituents influence the electronic distribution within the pyridine ring, affecting its reactivity and interaction with biological targets.

The 1,2,4-triazole moiety, connected to position 2 of the pyridine ring, is a five-membered heterocyclic ring containing three nitrogen atoms. This structural element is known for its ability to engage in hydrogen bonding and other non-covalent interactions, which are important for binding to biological receptors and enzymes. The 4-nitrophenyl group attached to the triazole ring adds further complexity to the structure and may contribute to specific biological activities.

The presence of the trifluoromethyl group is particularly noteworthy as it introduces fluorine atoms, which can enhance the compound's metabolic stability and membrane permeability. This functional group is commonly found in pharmaceutical compounds due to its ability to improve drug-like properties.

Characterization Techniques

Comprehensive characterization of 3-chloro-2-(1-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine is essential for confirming its structure, purity, and properties. Various analytical techniques are employed for this purpose, providing complementary information about different aspects of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for structural elucidation, providing detailed information about the hydrogen and carbon atoms in the molecule. For similar compounds, 1H NMR typically shows characteristic signals for aromatic protons in the pyridine and phenyl rings, while 13C NMR reveals the carbon framework of the molecule.

Mass Spectrometry (MS) is used to confirm the molecular weight and fragmentation pattern of the compound. The molecular ion peak at m/z 369.68 would correspond to the expected molecular weight, with additional fragmentation peaks providing further structural insights.

Infrared (IR) spectroscopy helps identify functional groups based on their characteristic absorption bands. For this compound, IR spectroscopy would show distinctive absorption bands for the C-F bonds of the trifluoromethyl group, the C-Cl bond, the nitro group, and the aromatic rings.

X-ray crystallography, when applicable, provides definitive information about the three-dimensional structure of the compound, including bond lengths, angles, and the spatial arrangement of functional groups. This technique is particularly valuable for confirming the relative positioning of substituents in complex molecules.

Biological Activities

Structure-Activity Relationships

The 1,2,4-triazole ring is known to interact with various biological targets through hydrogen bonding and other non-covalent interactions. Studies on similar compounds have suggested that the triazole moiety can bind to specific enzymes or receptors, leading to biological effects such as enzyme inhibition or receptor modulation.

The trifluoromethyl group enhances the compound's lipophilicity, which can improve its membrane permeability and bioavailability. This substituent is also known to affect the electronic properties of the molecule, potentially influencing its binding affinity to biological targets.

The 4-nitrophenyl substituent adds further complexity to the structure and may contribute to specific interactions with biological targets. Nitro groups can participate in hydrogen bonding and electrostatic interactions, potentially enhancing the compound's binding affinity for certain receptors or enzymes.

ParameterValueReference Range for Drug-Likeness
Molecular Weight369.68 g/mol<500 g/mol
Estimated logPNot available in search results<5
H-bond DonorsEstimated 0-1<5
H-bond AcceptorsEstimated 7-8 (N atoms, O atoms)<10
Rotatable BondsEstimated 3-4<10

The optimization of lead compounds often involves structural modifications to improve specific properties while maintaining or enhancing biological activity. For our target compound, potential modifications might include changes to the substituents on the pyridine ring, alterations to the linking groups, or modifications of the nitrophenyl moiety. Such structural variations would generate a series of analogues that could be evaluated for improved activity, reduced toxicity, or enhanced pharmacokinetic properties.

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